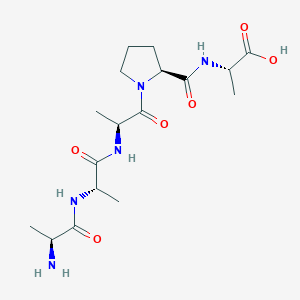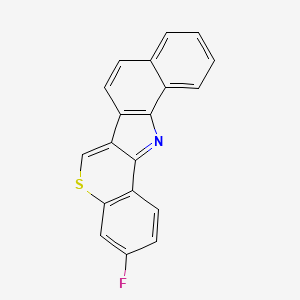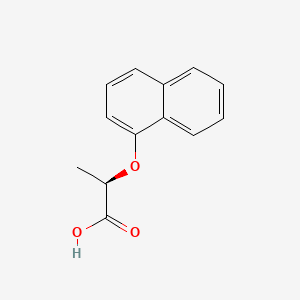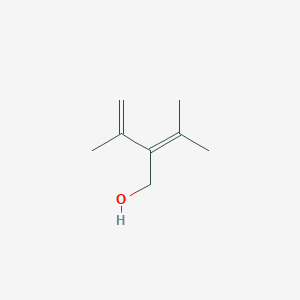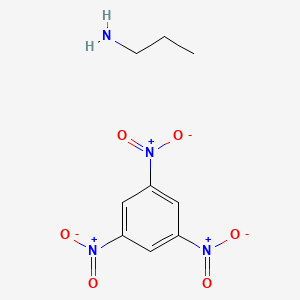
Propan-1-amine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-1-amine;1,3,5-trinitrobenzene is a compound that combines the properties of an amine and a nitroaromatic compound The structure consists of a propan-1-amine group attached to a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene, which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Another method involves the direct nitration of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid .
For the preparation of propan-1-amine, the process typically involves the reaction of 1-chloropropane with ammonia under high pressure and temperature to yield propan-1-amine.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene often involves the large-scale nitration of benzene derivatives using mixed acid (a combination of nitric acid and sulfuric acid) under controlled conditions to ensure safety and efficiency . The production of propan-1-amine on an industrial scale involves the catalytic hydrogenation of propionitrile.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The nitro groups on the benzene ring can be substituted by nucleophiles under specific conditions.
Propan-1-amine can undergo reactions typical of amines, such as:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles and elevated temperatures.
Major Products
Scientific Research Applications
Propan-1-amine;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-1-amine;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the propan-1-amine group.
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
1,3-Dinitrobenzene: Contains two nitro groups and exhibits different reactivity compared to 1,3,5-trinitrobenzene.
Uniqueness
Propan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an amine and multiple nitro groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
56270-20-3 |
|---|---|
Molecular Formula |
C9H12N4O6 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
propan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4/h1-3H;2-4H2,1H3 |
InChI Key |
RJYKTOOMSFLNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


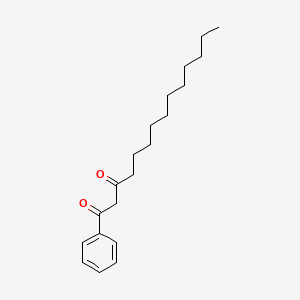

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
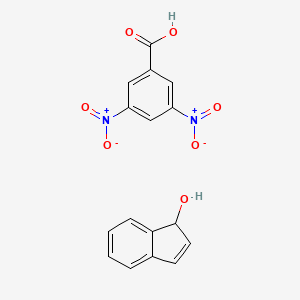
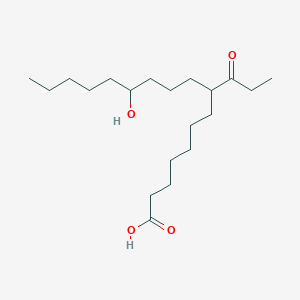
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
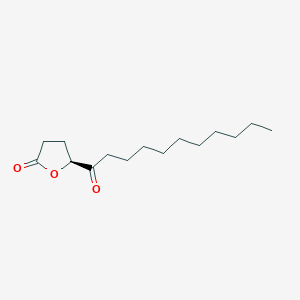
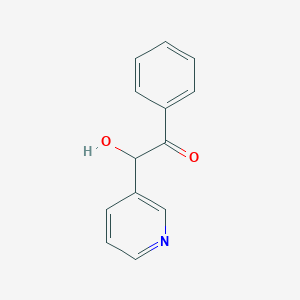
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
